Benzeneacetamide, N-(1,2-diphenylethyl)-2-(octyloxy)-
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Overview
Description
FR-129169, also known as N-(1,2-diphenylethyl)-2-octyloxyphenylacetamide, is a small molecule drug initially developed by Astellas Pharma, Inc. It is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has shown potential in reducing plasma cholesterol levels, making it a candidate for treating hypercholesterolemia .
Preparation Methods
The synthesis of FR-129169 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including condensation and substitution reactions, under controlled conditions to ensure the desired purity and yield .
Chemical Reactions Analysis
FR-129169 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The phenyl and octyloxy groups can undergo oxidation under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenylacetamide moiety can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As an ACAT inhibitor, it is used in studies related to cholesterol metabolism and the development of cholesterol-lowering drugs.
Biology: The compound is used to investigate the role of ACAT in cellular cholesterol homeostasis and its impact on diseases like atherosclerosis.
Mechanism of Action
FR-129169 exerts its effects by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty-acyl-coenzyme A. By inhibiting ACAT, FR-129169 reduces the formation of cholesteryl esters, leading to decreased cholesterol absorption and lower plasma cholesterol levels. The primary molecular target of FR-129169 is ACAT1, an isoform of ACAT found in various tissues .
Comparison with Similar Compounds
FR-129169 is compared with other ACAT inhibitors, such as CI-976 and CL-277082. While all these compounds inhibit ACAT activity, FR-129169 is unique in its selective inhibition of intestinal ACAT, which contributes to its cholesterol-lowering effects. Other similar compounds include:
CI-976: Another ACAT inhibitor with a broader range of activity, including hepatic ACAT inhibition.
CL-277082: An ACAT inhibitor known for its potent cholesterol-lowering effects in diabetic rats.
Properties
CAS No. |
143895-84-5 |
---|---|
Molecular Formula |
C30H37NO2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(1,2-diphenylethyl)-2-(2-octoxyphenyl)acetamide |
InChI |
InChI=1S/C30H37NO2/c1-2-3-4-5-6-15-22-33-29-21-14-13-20-27(29)24-30(32)31-28(26-18-11-8-12-19-26)23-25-16-9-7-10-17-25/h7-14,16-21,28H,2-6,15,22-24H2,1H3,(H,31,32) |
InChI Key |
XUCJTVYTRXSOJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
FR 129169 FR-129169 N-(1,2-diphenylethyl)-2-octyloxyphenylacetamide |
Origin of Product |
United States |
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